N-{4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[2-(4-METHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]PHENYL}ACETAMIDE is a complex organic compound belonging to the class of phenylacetamides These compounds are characterized by the presence of an amide group attached to a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(4-METHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]PHENYL}ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-amino-4-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(4-METHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-{4-[2-(4-METHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[2-(4-METHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For instance, it has been shown to downregulate the expression of pro-inflammatory cytokines and upregulate anti-inflammatory markers .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Shares the methoxyphenyl moiety but lacks the quinazoline structure.
N-{4-[2-(4-Methoxyphenyl)-1H-benzimidazole-1-sulfonyl]phenyl}acetamide: Contains a benzimidazole ring instead of the quinazoline ring.
Uniqueness
N-{4-[2-(4-METHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]PHENYL}ACETAMIDE is unique due to its specific quinazoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H21N3O3 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[4-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H21N3O3/c1-15(27)24-17-9-11-18(12-10-17)26-22(16-7-13-19(29-2)14-8-16)25-21-6-4-3-5-20(21)23(26)28/h3-14,22,25H,1-2H3,(H,24,27) |
InChI Key |
HEDCFQVDALVJJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.